6-[(1-Benzylaziridin-2-yl)methoxy]quinazoline
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Overview
Description
6-[(1-Benzylaziridin-2-yl)methoxy]quinazoline is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and drug discovery . This compound features a quinazoline core structure with a benzylaziridine moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 6-[(1-Benzylaziridin-2-yl)methoxy]quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline core.
Ultrasound-promoted reaction: Ultrasound energy is applied to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to transfer reactants between immiscible phases.
Industrial Production Methods
Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
6-[(1-Benzylaziridin-2-yl)methoxy]quinazoline can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines . Substitution reactions can lead to a variety of substituted quinazoline derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[(1-Benzylaziridin-2-yl)methoxy]quinazoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, such as epidermal growth factor receptor (EGFR) and tyrosine kinases. These interactions can lead to the modulation of cellular signaling pathways, resulting in therapeutic effects like inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure and broad pharmacological activities.
Quinazolinone: A related compound with a carbonyl group at the 4-position, known for its sedative and antibacterial properties.
6-Bromo-2-(pyridin-3-yl)quinazolin-4-amine: A potent EGFR inhibitor with anticancer activity.
Uniqueness
6-[(1-Benzylaziridin-2-yl)methoxy]quinazoline is unique due to the presence of the benzylaziridine moiety, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives . This structural feature could potentially enhance its interactions with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-[(1-benzylaziridin-2-yl)methoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-4-14(5-3-1)10-21-11-16(21)12-22-17-6-7-18-15(8-17)9-19-13-20-18/h1-9,13,16H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSWCPBOVZHLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)COC3=CC4=CN=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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